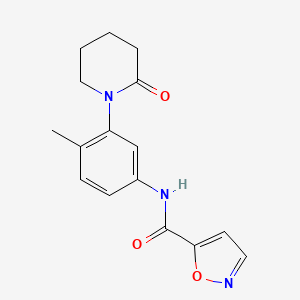
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide” is also known as Apixaban . It is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, and it has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Molecular Structure Analysis
The molecular structure of Apixaban is 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . It is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .Physical and Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Wissenschaftliche Forschungsanwendungen
Isoxazole Derivatives in Disease Management
Isoxazole derivatives, such as N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide, have shown promising applications in the management of various diseases. Specifically, derivatives of isoxazole have been studied for their potential in treating conditions like cancer, immune disorders, and metabolic diseases. For instance, certain isoxazole derivatives have been identified for their anticancer activity, particularly in inhibiting tumor growth in models of prostate cancer and colon cancer. These compounds function by targeting specific cellular pathways or enzymes critical for cancer cell proliferation and survival, such as the androgen receptor in prostate cancer or modifying gene expression related to autoimmune and inflammatory responses in colon cancer models (Linton et al., 2011), (Shaw et al., 2012).
Isoxazole and Immunosuppressive Properties
Isoxazole compounds have also been explored for their immunosuppressive properties. Research has shown that certain isoxazole derivatives can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by excessive or inappropriate immune activation. These compounds may exert their effects through various mechanisms, including inhibition of key enzymes involved in immune cell proliferation and function, or modulation of specific signaling pathways critical for the immune response. This immunomodulatory action suggests the potential for isoxazole derivatives in treating autoimmune diseases and in managing transplant rejection (Mączyński et al., 2018).
Role in Metabolic Pathway Regulation
Isoxazole derivatives have shown potential in regulating metabolic pathways, highlighting their utility in metabolic disease management. For example, certain derivatives can influence the synthesis of pyrimidine nucleotides, essential components for DNA and RNA synthesis, suggesting a mechanism by which these compounds could impact cellular proliferation and metabolism. This regulatory effect on metabolic pathways further supports the exploration of isoxazole derivatives in metabolic diseases, offering a new avenue for therapeutic intervention (Knecht & Löffler, 1998).
Wirkmechanismus
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to fibrin clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the blood coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can lead to a decrease in clot formation and thus prevent thromboembolic diseases .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of apixaban’s action primarily involve the prevention and treatment of various thromboembolic diseases . By inhibiting FXa, apixaban reduces thrombin generation, which in turn decreases clot formation . This can prevent conditions such as deep vein thrombosis, pulmonary embolism, and stroke .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, body weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of apixaban .
Zukünftige Richtungen
The future directions for the development of Apixaban and similar compounds could involve the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .
Biochemische Analyse
Biochemical Properties
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has been identified as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has shown to have a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
In cellular processes, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide involves binding interactions with biomolecules, specifically with the active site of the enzyme FXa . This results in competitive inhibition of FXa, thereby affecting the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has demonstrated dose-dependent antithrombotic efficacy in animal models
Dosage Effects in Animal Models
In animal models, the effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide vary with different dosages
Metabolic Pathways
It is known that the compound is involved in the coagulation cascade through its inhibition of FXa .
Eigenschaften
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-5-6-12(18-16(21)14-7-8-17-22-14)10-13(11)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXCMGPAAVJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)
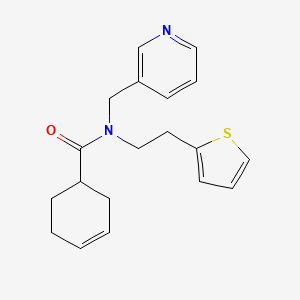
![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)
![N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2750511.png)
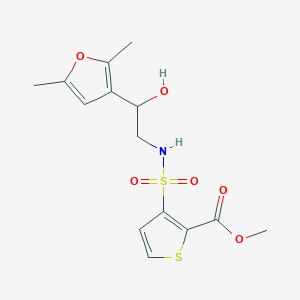
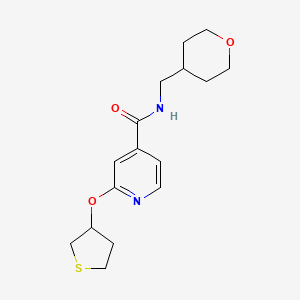

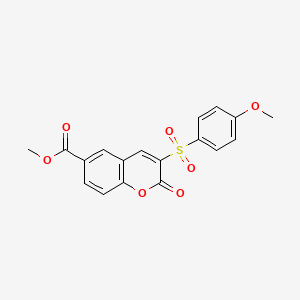
![Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2750518.png)
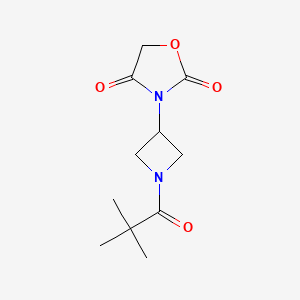
![1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2750520.png)
![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride](/img/structure/B2750524.png)
![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2750525.png)
